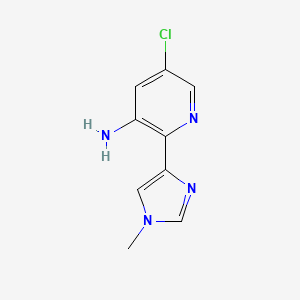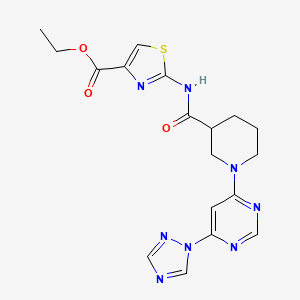![molecular formula C21H30N2O3 B2441948 benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate CAS No. 1009328-59-9](/img/structure/B2441948.png)
benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a complex organic molecule featuring a benzyl group, a morpholine ring, and a pyrrolidine carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate generally involves multi-step organic reactions. A typical route might start with the formation of the morpholine ring followed by alkylation to introduce the dimethyl substituents. The synthesis then progresses through a series of coupling reactions to attach the benzyl and pyrrolidine groups, often requiring catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound could involve similar synthetic routes but scaled up with more efficient catalysts and automated systems. High-pressure reactors and continuous flow methods might be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine ring and benzyl groups.
Reduction: : Reduction reactions can also be carried out, potentially leading to the formation of secondary amines from the morpholine ring.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and pyrrolidine positions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Bromine (Br2) for bromination; alkyl halides for nucleophilic substitution.
Major Products
The products from these reactions vary, but commonly include hydroxylated derivatives, de-benzylated compounds, and various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, this compound is used as a building block for more complex molecules. Its versatility allows for the exploration of new reaction mechanisms and the synthesis of novel compounds.
Biology
In biological research, derivatives of this compound may be investigated for their potential bioactivity. Studies might focus on their interaction with biological molecules or their efficacy as enzyme inhibitors.
Medicine
In pharmacology, benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate could be explored for therapeutic uses, such as in the development of new drugs. Its structural features may allow it to interact with specific biological targets.
Industry
In industrial applications, this compound could serve as an intermediate in the manufacture of pharmaceuticals or agrochemicals. Its stability and reactivity make it a valuable component in various chemical processes.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets. These might include enzymes, receptors, or ion channels. The precise pathways often involve binding to active sites or inducing conformational changes in proteins, which can alter their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-2-pyrrolidone: : Known for its solvent properties.
Benzyl morpholine derivatives: : Various compounds with similar structures used in different applications.
Uniqueness
Benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is unique due to the combination of its structural features, offering a blend of reactivity and stability not found in simpler analogs. This uniqueness provides potential for diverse applications and innovative research avenues.
Exploring the intricacies of this compound really highlights the interplay between chemistry and real-world applications, doesn't it?
Propriétés
IUPAC Name |
benzyl 2-[(E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-enyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-17-14-22(15-18(2)26-17)12-6-10-20-11-7-13-23(20)21(24)25-16-19-8-4-3-5-9-19/h3-6,8-10,17-18,20H,7,11-16H2,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNDWLWGGKQKAO-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC=CC2CCCN2C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C/C=C/C2CCCN2C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,5-Dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-YL)piperidine-3-carboxamide](/img/structure/B2441866.png)
![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2441867.png)
![2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B2441868.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2441869.png)


![N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2441875.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2441876.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2441877.png)

![1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one](/img/structure/B2441882.png)

![1-(2,6-difluorophenyl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2441884.png)

